molecular formula C30H56O12 B13417003 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate

Cat. No.: B13417003
M. Wt: 608.8 g/mol
InChI Key: KLAQIWWDSVIEBM-WGSJAKELSA-N
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Description

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with an octadecanoate (stearic acid) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where D-glucose reacts under the action of specific enzymes to form the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale enzymatic processes. The substrate D-glucose is subjected to enzymatic reactions, followed by purification and crystallization steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like acids or bases for substitution reactions. The conditions vary depending on the specific reaction but generally include controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is unique due to the presence of the octadecanoate group, which imparts distinct structural and functional properties. This makes it different from other similar compounds like cellobiose, lactose, and maltose, which do not have this long-chain fatty acid group .

Properties

Molecular Formula

C30H56O12

Molecular Weight

608.8 g/mol

IUPAC Name

[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] octadecanoate

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(33)41-29-27(38)25(36)28(21(19-32)40-29)42-30-26(37)24(35)23(34)20(18-31)39-30/h20-21,23-32,34-38H,2-19H2,1H3/t20-,21?,23-,24+,25?,26-,27-,28-,29+,30-/m1/s1

InChI Key

KLAQIWWDSVIEBM-WGSJAKELSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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